molecular formula C18H18O4 B058468 1,4-Bis(3-formylphenoxy)butane CAS No. 121799-26-6

1,4-Bis(3-formylphenoxy)butane

Cat. No. B058468
M. Wt: 298.3 g/mol
InChI Key: DPWLMAHEZCLAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(3-formylphenoxy)butane, also known as BFPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFPB is a symmetrical molecule that contains two formyl groups and two phenoxy groups connected by a butane backbone. This compound can be synthesized through a simple and efficient method, making it an attractive option for researchers who wish to study its properties and potential uses.

Mechanism Of Action

The mechanism of action of 1,4-Bis(3-formylphenoxy)butane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 1,4-Bis(3-formylphenoxy)butane has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, 1,4-Bis(3-formylphenoxy)butane has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Biochemical And Physiological Effects

1,4-Bis(3-formylphenoxy)butane has been shown to have minimal toxicity in vitro and in vivo, making it a promising compound for further investigation. 1,4-Bis(3-formylphenoxy)butane has been found to have low cytotoxicity in normal cells, indicating that it may have a favorable therapeutic index. Additionally, 1,4-Bis(3-formylphenoxy)butane has been shown to have good stability in various biological environments, suggesting that it may have potential for use in vivo.

Advantages And Limitations For Lab Experiments

1,4-Bis(3-formylphenoxy)butane has several advantages for use in laboratory experiments, including its high purity and yield, low toxicity, and stability in biological environments. However, 1,4-Bis(3-formylphenoxy)butane also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Additionally, 1,4-Bis(3-formylphenoxy)butane may require further modification to enhance its selectivity and potency as an anticancer agent.

Future Directions

There are several future directions for research on 1,4-Bis(3-formylphenoxy)butane. One potential area of investigation is the development of 1,4-Bis(3-formylphenoxy)butane-based materials with novel properties and applications. Another area of interest is the optimization of 1,4-Bis(3-formylphenoxy)butane as an anticancer agent, through structural modifications and combination with other therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 1,4-Bis(3-formylphenoxy)butane and its potential for use in other diseases beyond cancer.
Conclusion
1,4-Bis(3-formylphenoxy)butane is a promising compound for scientific research, due to its potential applications in various fields and its efficient synthesis method. 1,4-Bis(3-formylphenoxy)butane has shown potential as a building block for functional materials, a reagent in organic chemistry, and an anticancer agent. While further investigation is needed to fully understand its properties and potential uses, 1,4-Bis(3-formylphenoxy)butane holds promise as a valuable tool for scientific research.

Synthesis Methods

The synthesis of 1,4-Bis(3-formylphenoxy)butane involves the reaction between 3-bromoanisole and 3-formylphenylboronic acid, followed by a Suzuki coupling reaction with 1,4-dibromobutane. This method yields 1,4-Bis(3-formylphenoxy)butane with a high purity and yield, making it a cost-effective and practical approach for large-scale production.

Scientific Research Applications

1,4-Bis(3-formylphenoxy)butane has shown potential in various scientific research fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, 1,4-Bis(3-formylphenoxy)butane has been used as a building block for the synthesis of functional materials, such as polymers and liquid crystals. In organic chemistry, 1,4-Bis(3-formylphenoxy)butane has been utilized as a reagent in various reactions, such as the synthesis of benzofurans and indoles. In medicinal chemistry, 1,4-Bis(3-formylphenoxy)butane has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

121799-26-6

Product Name

1,4-Bis(3-formylphenoxy)butane

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3-[4-(3-formylphenoxy)butoxy]benzaldehyde

InChI

InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2

InChI Key

DPWLMAHEZCLAJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O

Canonical SMILES

C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O

synonyms

1,4-BIS(3-FORMYLPHENOXY)BUTANE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.